molecular formula C16H21NO2 B12907907 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol

Cat. No.: B12907907
M. Wt: 259.34 g/mol
InChI Key: BVBUQVCGAXALQT-HWKANZROSA-N
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Description

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol is a complex organic compound characterized by the presence of an oxazole ring, a phenyl group, and a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol typically involves multiple steps. One common route includes the formation of the oxazole ring followed by the attachment of the phenyl group and the butenol side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group play crucial roles in binding to target molecules, while the butenol side chain may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

Uniqueness

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol is unique due to its specific combination of structural features, including the oxazole ring, phenyl group, and butenol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(E)-4-[4-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]phenyl]but-3-en-1-ol

InChI

InChI=1S/C16H21NO2/c1-16(2)12-19-15(17-16)11-14-8-6-13(7-9-14)5-3-4-10-18/h3,5-9,18H,4,10-12H2,1-2H3/b5-3+

InChI Key

BVBUQVCGAXALQT-HWKANZROSA-N

Isomeric SMILES

CC1(COC(=N1)CC2=CC=C(C=C2)/C=C/CCO)C

Canonical SMILES

CC1(COC(=N1)CC2=CC=C(C=C2)C=CCCO)C

Origin of Product

United States

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